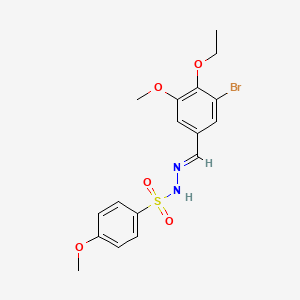
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPCA is a heterocyclic compound that contains both pyridine and amine functional groups. The synthesis of BPCA is a complex process that requires specialized equipment and expertise.
Wirkmechanismus
The mechanism of action of (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has also been shown to inhibit the activity of MMP-9, which is involved in the breakdown of extracellular matrix proteins. Additionally, (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to inhibit the activity of HIV-1 integrase, which is involved in the replication of the HIV virus.
Biochemical and Physiological Effects
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to have various biochemical and physiological effects. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has also been shown to have anti-cancer effects by inhibiting the activity of MMP-9 and reducing the breakdown of extracellular matrix proteins. Additionally, (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to have anti-viral effects by inhibiting the activity of HIV-1 integrase and reducing the replication of the HIV virus.
Vorteile Und Einschränkungen Für Laborexperimente
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has several advantages for lab experiments. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine is a stable compound that can be easily synthesized and purified. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has also been shown to have low toxicity and high selectivity for its target enzymes and proteins. However, (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine also has some limitations for lab experiments. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has a short half-life, which can make it difficult to study its pharmacokinetics.
Zukünftige Richtungen
For (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine research include the development of (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine derivatives, in vivo studies, combination therapy, and new synthesis methods.
Synthesemethoden
The synthesis of (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine involves a multistep reaction process that requires the use of various reagents and solvents. The first step involves the reaction of 2-bromo-4-methylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 3-pyridinecarboxaldehyde to form the intermediate compound. The intermediate compound is then reduced using sodium borohydride to form the final product, (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine. The overall yield of the synthesis process is around 50%, and the purity of the product can be improved using various purification techniques.
Wissenschaftliche Forschungsanwendungen
(2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has shown potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a neuroprotective agent and in the treatment of Alzheimer's disease. (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine has been shown to inhibit the activity of various enzymes and proteins, including COX-2, MMP-9, and HIV-1 integrase. These properties make (2-bromo-4-methylphenyl)(3-pyridinylmethyl)amine a promising candidate for drug development.
Eigenschaften
IUPAC Name |
2-bromo-4-methyl-N-(pyridin-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-10-4-5-13(12(14)7-10)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBPLLJCLVALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methyl-N-(pyridin-3-ylmethyl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}benzoate](/img/structure/B5762239.png)
![4-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5762241.png)


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![N-(2-furylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5762265.png)


![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)

![3-[2-(2-isopropoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5762328.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)